Cas no 2097888-53-2 (N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide
- N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide
- F6564-8422
- AKOS032463645
- N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]furan-3-carboxamide
- 2097888-53-2
- N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide
-
- インチ: 1S/C14H15N3O3/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-20-9-11/h4,7-9H,1-3,5-6H2,(H,15,19)
- InChIKey: OXMPTNVANOAFLG-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C2C(CCC2)=NN1CCNC(C1=COC=C1)=O
計算された属性
- せいみつぶんしりょう: 273.11134135g/mol
- どういたいしつりょう: 273.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 74.9Ų
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-8422-5μmol |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-4mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-50mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-100mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-3mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-25mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-10μmol |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-30mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-2μmol |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6564-8422-2mg |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)furan-3-carboxamide |
2097888-53-2 | 2mg |
$59.0 | 2023-09-08 |
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamideに関する追加情報
Recent Advances in the Study of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide (CAS: 2097888-53-2)
In recent years, the compound N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide (CAS: 2097888-53-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentacpyridazin core and furan-3-carboxamide moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical relevance.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Recent in vitro and in vivo studies have demonstrated that N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a novel anti-inflammatory agent, with researchers highlighting its selectivity and reduced off-target effects compared to existing therapeutics.
Another significant advancement is the optimization of the compound's pharmacokinetic profile. Through structural modifications and formulation studies, researchers have improved its bioavailability and metabolic stability. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a derivative of 2097888-53-2 with enhanced solubility and prolonged half-life, making it a more viable candidate for oral administration. These developments are critical for advancing the compound from preclinical to clinical stages.
Furthermore, the therapeutic potential of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide extends beyond inflammation. Emerging evidence indicates its efficacy in modulating oxidative stress and apoptosis pathways, positioning it as a potential candidate for neurodegenerative diseases and cancer therapy. A recent collaborative study between academic and industrial researchers highlighted its ability to cross the blood-brain barrier, a property that could be leveraged for treating central nervous system disorders.
Despite these promising results, challenges remain in the development of 2097888-53-2. Issues such as scale-up synthesis, long-term toxicity, and precise target identification require further investigation. Ongoing research aims to address these gaps, with several preclinical trials currently underway. The compound's unique chemical structure and multifaceted biological activities continue to make it a focal point in drug discovery efforts.
In conclusion, N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide represents a compelling case study in modern pharmaceutical research. Its diverse therapeutic potential, coupled with recent advancements in its pharmacological optimization, underscores its significance in the field. As research progresses, this compound may pave the way for new treatments across a range of medical conditions, highlighting the importance of continued investment in chemical biology and drug development.
2097888-53-2 (N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide) 関連製品
- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)
- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)
- 280118-23-2(BMS-740808)
- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)
- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)
- 717880-58-5(Methyl 2-bromo-5-iodobenzoate)
- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)




